molecular formula C9H6ClF5O B6213324 1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene CAS No. 2731007-39-7

1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene

Cat. No.: B6213324
CAS No.: 2731007-39-7
M. Wt: 260.6
InChI Key:
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Description

1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a fluorinated aromatic compound. The presence of both chloromethyl and pentafluoroethoxy groups on the benzene ring makes it a unique compound with interesting chemical properties. Fluorinated compounds are often used in various fields due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the reaction of 4-(1,1,2,2,2-pentafluoroethoxy)benzene with chloromethylating agents. One common method is the Friedel-Crafts alkylation reaction, where 4-(1,1,2,2,2-pentafluoroethoxy)benzene reacts with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)toluene.

Scientific Research Applications

1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The pentafluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(chloromethyl)-4-(trifluoromethoxy)benzene
  • 1-(bromomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene
  • 4-(1,1,2,2,2-pentafluoroethoxy)benzaldehyde

Uniqueness

1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is unique due to the combination of the chloromethyl and pentafluoroethoxy groups. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves the reaction of 1-chloromethyl-4-nitrobenzene with 1,1,2,2,2-pentafluoroethanol in the presence of a base, followed by reduction of the resulting nitro compound to the amine using a reducing agent.", "Starting Materials": [ "1-chloromethyl-4-nitrobenzene", "1,1,2,2,2-pentafluoroethanol", "Base", "Reducing agent" ], "Reaction": [ "Step 1: 1-chloromethyl-4-nitrobenzene is reacted with 1,1,2,2,2-pentafluoroethanol in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at elevated temperature to form 1-(chloromethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene.", "Step 2: The resulting nitro compound is then reduced to the amine using a reducing agent, such as iron powder or tin(II) chloride, in the presence of a solvent, such as ethanol, at reflux temperature to yield the final product." ] }

CAS No.

2731007-39-7

Molecular Formula

C9H6ClF5O

Molecular Weight

260.6

Purity

95

Origin of Product

United States

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